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molecular formula C28H36N4O2 B8504965 9,10-Anthracenedione, 1,4-bis((2-(1-piperidinyl)ethyl)amino)- CAS No. 65271-72-9

9,10-Anthracenedione, 1,4-bis((2-(1-piperidinyl)ethyl)amino)-

Cat. No. B8504965
M. Wt: 460.6 g/mol
InChI Key: ZZAQXEOJBZCBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04540583

Procedure details

A mixture of 4.07 g. or quinizarin, 21.74 g. of N-(2-aminoethyl)piperidine and 26 ml. of water is stirred under reflux for 2 hours and then allowed to stand overnight. The gummy solid is collected and washed with water by centrifugation, giving 1.99 g. of blue-black solid. This solid is dissolved in 15 ml. of chloroform and chromatographed by an abbreviated wet-column procedure on 100 g. of alumina, eluting with chloroform. A total of 180 ml. of eluate is collected in eight separate cuts from the time the eluate turns blue until a black band nears the bottom of the column. Cuts 1-6 are combined and evaporated giving 1.42 g. of blue-black crystals which are recrystallized from ethanol giving 1.35 g. of the desired product as blue-black needles, mp. 140°-141° C. Product dried in vacuo at 78° C. melted at 156°-157° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]2[C:15](=[O:16])[C:14]3[C:9](=[C:10](O)[CH:11]=[CH:12][C:13]=3O)[C:7](=[O:8])[C:5]=2[CH:6]=1.[NH2:19][CH2:20][CH2:21][N:22]1[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1>O>[N:22]1([CH2:21][CH2:20][NH:19][C:13]2[C:14]3[C:15](=[O:16])[C:4]4[C:5](=[CH:6][CH:1]=[CH:2][CH:3]=4)[C:7](=[O:8])[C:9]=3[C:10]([NH:19][CH2:20][CH2:21][N:22]3[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]3)=[CH:11][CH:12]=2)[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)C(=O)C3=C(C=CC(=C3C2=O)O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCN1CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 4.07 g
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The gummy solid is collected
WASH
Type
WASH
Details
washed with water by centrifugation
CUSTOM
Type
CUSTOM
Details
giving 1.99 g
DISSOLUTION
Type
DISSOLUTION
Details
This solid is dissolved in 15 ml
CUSTOM
Type
CUSTOM
Details
of chloroform and chromatographed by an abbreviated wet-column procedure on 100 g
WASH
Type
WASH
Details
of alumina, eluting with chloroform
CUSTOM
Type
CUSTOM
Details
of eluate is collected in eight
CUSTOM
Type
CUSTOM
Details
separate cuts from the time the eluate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
giving 1.42 g
CUSTOM
Type
CUSTOM
Details
of blue-black crystals which are recrystallized from ethanol giving 1.35 g
CUSTOM
Type
CUSTOM
Details
Product dried in vacuo at 78° C. melted at 156°-157° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N1(CCCCC1)CCNC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)NCCN1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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